molecular formula C10H11BrO3 B14073631 Ethyl 3-bromo-5-hydroxy-2-methylbenzoate

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate

Cat. No.: B14073631
M. Wt: 259.10 g/mol
InChI Key: JAWYHGGMEAEJSH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a bromine atom at position 3, a hydroxyl group at position 5, and a methyl group at position 2. Its molecular formula is C₁₀H₁₁BrO₃, and its structure integrates both electron-withdrawing (bromo) and electron-donating (hydroxy, methyl) groups. The hydroxy group at position 5 confers acidity (pKa ~9–10), while the ethyl ester enhances lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 3-bromo-5-hydroxy-2-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5,12H,3H2,1-2H3

InChI Key

JAWYHGGMEAEJSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)O)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-hydroxy-2-methylbenzoate typically involves the bromination of 3-hydroxy-2-methylbenzoic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature.

After bromination, the resulting 3-bromo-5-hydroxy-2-methylbenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The esterification reaction is typically performed under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 3-azido-5-hydroxy-2-methylbenzoate or 3-thiocyanato-5-hydroxy-2-methylbenzoate.

    Oxidation: Formation of ethyl 3-bromo-5-oxo-2-methylbenzoate.

    Reduction: Formation of ethyl 3-bromo-5-hydroxy-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate differs from analogs in substituent positions and functional groups. Key comparisons include:

Ethyl 5-bromo-2-methylbenzoate (C₁₀H₁₁BrO₂)
  • Substituents : Bromine at position 5, methyl at position 2.
  • Key Differences : Absence of a hydroxy group reduces polarity and acidity. The bromine at position 5 (meta to ester) may sterically hinder electrophilic substitution compared to bromine at position 3.
  • Applications : Likely used in less polar intermediates for agrochemicals .
Ethyl 2-amino-3-bromo-5-methylbenzoate (C₁₀H₁₂BrNO₂)
  • Substituents: Amino at position 2, bromo at 3, methyl at 5.
  • Key Differences: The amino group (basic, pKa ~4–5) replaces the hydroxy group, altering pH-dependent reactivity. This compound is more nucleophilic, favoring coupling reactions in drug synthesis .
Ethyl 5-bromo-2-hydroxybenzoate (C₉H₉BrO₃)
  • Substituents : Bromo at 5, hydroxy at 2.
  • Key Differences: Hydroxy at position 2 (ortho to ester) increases intramolecular hydrogen bonding, reducing solubility in nonpolar solvents compared to the target compound’s para-hydroxy configuration .

Structural and Property Comparison Table

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications
This compound C₁₀H₁₁BrO₃ Br (3), OH (5), CH₃ (2) Acidic (pKa ~9–10), moderate solubility Pharma intermediates, ligand synthesis
Ethyl 5-bromo-2-methylbenzoate C₁₀H₁₁BrO₂ Br (5), CH₃ (2) Nonpolar, high lipophilicity Agrochemical precursors
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ NH₂ (2), Br (3), CH₃ (5) Basic (pKa ~4–5), nucleophilic Drug coupling reactions
Ethyl 5-bromo-2-hydroxybenzoate C₉H₉BrO₃ Br (5), OH (2) Strong H-bonding, low solubility Chelating agents

Electronic and Steric Effects

  • Bromine Position : Bromine at position 3 (target compound) creates a stronger electron-withdrawing effect on the aromatic ring compared to position 5, directing electrophilic attacks to the ortho/para positions relative to itself.
  • Hydroxy vs. Amino Groups: The hydroxy group increases acidity and hydrogen-bonding capacity, while the amino group enhances nucleophilicity and metal coordination .

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